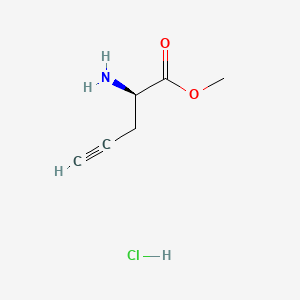
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is a complex organic compound with the molecular formula C30H28O5 and a molecular weight of 468.54 g/mol . This compound is characterized by its unique structure, which includes both ethynyl and acryloyloxy functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-Propylphenylacetylene: This can be achieved through the Sonogashira coupling reaction between 4-propylphenyl iodide and acetylene.
Formation of 4-((4-Propylphenyl)ethynyl)phenol: The intermediate 4-propylphenylacetylene undergoes a hydroxylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The acryloyloxy group can be reduced to form saturated esters.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Formation of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(carboxy)propoxy)benzoate.
Reduction: Formation of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(propoxy)benzoate.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-Methylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate
- 4-((4-Ethylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate
Uniqueness
4-((4-Propylphenyl)ethynyl)phenyl 4-(3-(acryloyloxy)propoxy)benzoate is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
333986-04-2 |
|---|---|
Molekularformel |
C30H28O5 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[4-[2-(4-propylphenyl)ethynyl]phenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate |
InChI |
InChI=1S/C30H28O5/c1-3-6-23-7-9-24(10-8-23)11-12-25-13-17-28(18-14-25)35-30(32)26-15-19-27(20-16-26)33-21-5-22-34-29(31)4-2/h4,7-10,13-20H,2-3,5-6,21-22H2,1H3 |
InChI-Schlüssel |
BOIALUOULKMSNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


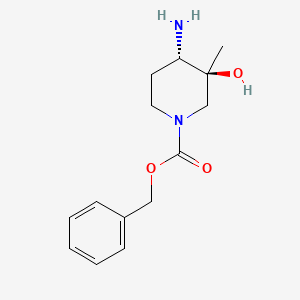
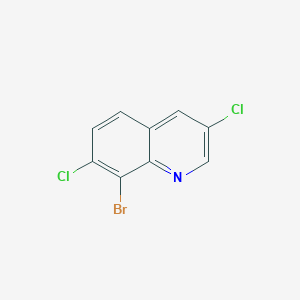
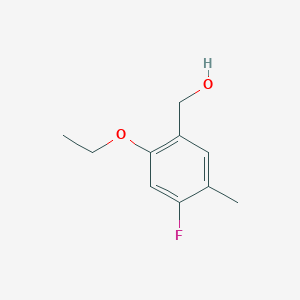



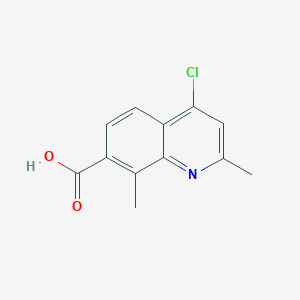

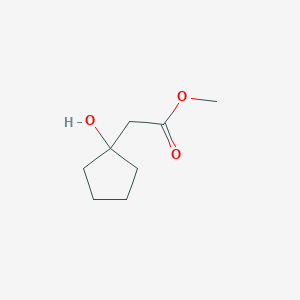
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)

![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)

